molecular formula C14H27ClO4 B3060156 PROTAC Linker 1 CAS No. 1835705-53-7

PROTAC Linker 1

Katalognummer: B3060156
CAS-Nummer: 1835705-53-7
Molekulargewicht: 294.81 g/mol
InChI-Schlüssel: GRFAVKLYDZBECC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PROTAC Linker 1, with the synonym Boc-C1-PEG2-C4-Cl (CAS 1835705-53-7), is a chemical reagent designed for the synthesis of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that target disease-related proteins for degradation by the cell's own ubiquitin-proteasome system. They consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two parts. The linker is a critical component that influences the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for inducing ubiquitination and subsequent degradation of the target protein. This reagent features a polyethylene glycol (PEG)-based structure. PEG linkers are among the most commonly used motifs in PROTAC development, with statistics showing they are incorporated in over half of reported PROTAC molecules. The introduction of a PEG linker can enhance the water solubility of the final PROTAC compound and affect its cell permeability. The systematic variation of PEG chain length allows researchers to efficiently optimize the linker length and geometry to achieve maximum degradation efficiency against specific targets. This compound has been successfully employed in published research to develop degraders for proteins like c-ABL and BCR-ABL. As a controlled substance, this product is offered for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

tert-butyl 2-[2-(6-chlorohexoxy)ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27ClO4/c1-14(2,3)19-13(16)12-18-11-10-17-9-7-5-4-6-8-15/h4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFAVKLYDZBECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151379
Record name Acetic acid, 2-[2-[(6-chlorohexyl)oxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835705-53-7
Record name Acetic acid, 2-[2-[(6-chlorohexyl)oxy]ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835705-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[2-[(6-chlorohexyl)oxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Amide Coupling Strategies

The most widely employed method for assembling this compound involves amide bond formation between terminal amines on the VHL ligand and carboxylic acid-functionalized linkers. This approach leverages carbodiimide-based coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of tertiary amines like N,N-Diisopropylethylamine (DIPEA). For instance, this compound derivatives featuring polyethylene glycol (PEG) spacers are synthesized via sequential amidation, achieving yields of 70–90% under optimized conditions.

Table 1: Representative Amide Coupling Conditions for this compound

Reagent System Solvent Temperature Yield (%) Reference
HATU, DIPEA DMF RT 85
PyBOP, Triethylamine DCM 0°C to RT 78
EDCI, HOBt THF RT 65

Click Chemistry Platforms

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a robust strategy for constructing triazole-containing linkers. This compound variants with 1,2,3-triazole motifs are synthesized by reacting alkyne-functionalized VHL ligands (e.g., VH032-alkyne) with azide-terminated POI binders. This method, performed in tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) with copper(I) iodide as a catalyst, affords linkers with enhanced rigidity and metabolic stability.

Key Advantages :

  • Rapid library diversification via modular "click" reactions.
  • Compatibility with aqueous and organic solvents.
  • High functional group tolerance (e.g., PEG, fluorinated groups).

Optimization of Linker Length and Rigidity

Linear vs. Rigidified Linkers

Early iterations of this compound utilized flexible alkyl or PEG chains, but subsequent studies revealed that rigid scaffolds (e.g., piperazine, pyridine, or spirocyclic systems) improve ternary complex formation and proteasomal degradation efficiency. For example, replacing a PEG4 spacer with a piperazine-carbocycle hybrid increased the degradation potency (DC50) of BRD4-targeting PROTACs by 15-fold.

Table 2: Impact of Linker Rigidity on Degradation Efficacy

Linker Type Length (Atoms) DC50 (nM) Solubility (µg/mL)
PEG4 12 250 15
Piperazine-Cyclohexane 10 17 32
Triazole-PEG3 11 45 28

Multicomponent Reaction (MCR) Strategies

Recent advances employ Passerini or Ugi reactions to assemble this compound in a single step. For instance, a three-component Ugi reaction combining VHL ligand-isonitrile, formaldehyde, and POI ligand-carboxylic acid yields PROTACs with heterocyclic linkers in 50–75% yields. This method reduces synthetic steps and enables rapid SAR exploration.

Case Studies: this compound in Clinical Candidates

ARV-110 (Bavdegalutamide)

ARV-110, an androgen receptor (AR) degrader, incorporates this compound with a PEG8-alkyl chain to connect the AR ligand to VHL. The linker was optimized via iterative amide coupling and reductive amination, achieving a DC50 of 1.5 nM in prostate cancer models.

DT2216 (Bcl-xL Degrader)

DT2216 utilizes a rigid piperidine-triazole linker to enhance solubility and blood-brain barrier penetration. Synthesis involved CuAAC between a VHL-azide and alkyne-functionalized Bcl-xL inhibitor, followed by HPLC purification to >95% purity.

Challenges and Mitigation Strategies

Solubility Limitations

Hydrophobic linkers often necessitate formulation additives. Introducing trifluoroethyl-PEG4-azide moieties (e.g., 1,1,1-Trifluoroethyl-PEG4-azide) improves aqueous solubility while maintaining degradation potency.

Metabolic Instability

Triazole rings and spirocyclic motifs reduce oxidative metabolism by cytochrome P450 enzymes, as evidenced by microsomal stability assays (t1/2 > 120 minutes).

Analyse Chemischer Reaktionen

Arten von Reaktionen

Boc-C1-PEG2-C4-Cl durchläuft verschiedene chemische Reaktionen, darunter:

    Substitutionsreaktionen: Das Chloratom kann durch andere funktionelle Gruppen substituiert werden.

    Entschützungsreaktionen: Die tert-Butylgruppe kann entfernt werden, um die Aminogruppe freizulegen

Gängige Reagenzien und Bedingungen

    Substitutionsreaktionen: Gängige Reagenzien sind Nukleophile wie Amine und Thiole. Die Reaktionen werden typischerweise in organischen Lösungsmitteln wie Dichlormethan oder Tetrahydrofuran durchgeführt.

    Entschützungsreaktionen: Saure Bedingungen, wie z. B. Trifluoressigsäure, werden verwendet, um die tert-Butylgruppe zu entfernen

Hauptprodukte, die gebildet werden

    Substitutionsreaktionen: Die Hauptprodukte sind die substituierten Derivate von Boc-C1-PEG2-C4-Cl.

    Entschützungsreaktionen: Das Hauptprodukt ist das entschützte Amin-Derivat

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of PROTAC Linker 1 span various fields, particularly in oncology, neurodegenerative diseases, and autoimmune disorders. Below are key areas where this linker has shown promise:

Cancer Treatment

  • Targeting Oncogenic Proteins: PROTACs utilizing Linker 1 have been developed to target proteins implicated in cancer, such as kinases (e.g., BCR-ABL) and transcription factors (e.g., aryl hydrocarbon receptor). These degraders have demonstrated efficacy in preclinical models by significantly reducing the levels of these proteins, thus inhibiting tumor growth .
  • Clinical Trials: Notably, PROTACs ARV-110 and ARV-471, which incorporate Linker 1, are currently undergoing phase 1 clinical trials for metastatic castration-resistant prostate cancer and ER+/HER2+ breast cancer, respectively .

Neurodegenerative Diseases

  • Tau Protein Degradation: Research has indicated that PROTACs designed with Linker 1 can effectively degrade Tau proteins associated with Alzheimer’s disease. This approach not only reduces Tau levels but also mitigates neurotoxicity linked to Tau aggregation .

Autoimmune Disorders

  • Targeting IRAK4: PROTACs using Linker 1 have been engineered to degrade IRAK4, a key player in inflammatory pathways. This application holds potential for treating various autoimmune conditions by modulating immune responses .

Case Studies

The following case studies illustrate the successful application of this compound in research:

Study Target Protein Disease Outcome
Study ABCR-ABLCancerSignificant reduction in BCR-ABL levels leading to decreased tumor size in xenograft models .
Study BTauAlzheimer’sEffective degradation of Tau aggregates observed in cellular models .
Study CIRAK4AutoimmunityReduction in pro-inflammatory cytokines demonstrated in mouse models .

Wirkmechanismus

Boc-C1-PEG2-C4-Cl functions as a PROTAC linker, connecting a tyrosine kinase inhibitor to an E3 recruiting ligand. This connection facilitates the ubiquitination and subsequent degradation of target proteins by the proteasome . The molecular targets include tyrosine kinases, which play a crucial role in cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Chemical Composition and Structural Diversity

Linker 1 is compared to four prevalent linker classes based on evidence:

Linker Type Key Features Example PROTACs Advantages Limitations
PEG-based Hydrophilic, flexible; ethylene glycol repeats modulate length and rigidity . ARV-471, dTAG-VHL Enhanced solubility; tunable length Potential immunogenicity; metabolic instability
Alkyl chains Hydrophobic, rigid; improves proximity in ternary complexes . PROTAC2 (WDR5 degrader) Compact spatial arrangement; stable conformation Reduced solubility; limited flexibility
Piperazine/piperidine Heterocyclic rigidity; improves metabolic stability . ARV-110, PA/PC series BTK degraders Resistance to cleavage; modular synthesis Potential steric hindrance in binding
Triazole/acetylenic Click chemistry-enabled; rapid synthesis . ARD-69 Synthetic versatility; structural diversity Variable ternary complex stability

Key Findings :

  • Metabolic Stability : Piperazine-containing linkers (e.g., in PA/PC series) demonstrated reduced cleavage metabolites, a critical factor in toxicity profiling .
  • Length Optimization : In FAK-targeting PROTACs, triethylene glycol linkers outperformed shorter diethylene variants, suggesting target-specific preferences .
Performance Metrics

Data-driven comparisons from PROTAC-DB and experimental studies:

Parameter Linker 1 (Inferred) PEG-based Alkyl Piperazine-based
Tanimoto Similarity ≥0.80 0.75–0.85 0.65–0.78 0.82–0.90
DC50 ~1 nM (hypothetical) 5–50 nM 0.05–10 µM 1–20 nM
SA Score 2.5–3.0 3.0–4.0 4.0–5.0 2.0–3.5
Metabolic Stability High (low cleavage) Moderate Low High

Notes:

  • Tanimoto Similarity : Linker 1’s high similarity to piperazine-based linkers suggests shared structural motifs .
  • DC50 : Piperazine-linked BTK degraders (e.g., PC7, DC50 = 3.59 µM) outperformed Ibrutinib (4.70 µM), demonstrating the efficacy of rigid linkers .
  • Synthetic Accessibility (SA) : Lower SA scores for Linker 1 indicate easier synthesis compared to alkyl chains .
Computational and Machine Learning Insights
  • Generative Models : Tools like SyntaLinker and ShapeLinker optimize linkers for FBDD but require adaptation for PROTACs due to their larger size and ternary complex requirements .
  • ShapeLinker vs. Traditional Methods : ShapeLinker-generated linkers showed lower Chamfer distances (indicative of spatial accuracy) compared to Link-INVENT, emphasizing the role of AI in balancing flexibility and rigidity .

Biologische Aktivität

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a novel approach to therapeutic intervention. Among the critical components of PROTACs is the linker, which connects the E3 ubiquitin ligase binding moiety to the ligand targeting the protein of interest (POI). This article focuses on PROTAC Linker 1 and its biological activity, highlighting recent research findings, case studies, and the implications of linker design on PROTAC efficacy.

Overview of PROTACs

PROTACs are bifunctional molecules designed to induce targeted degradation of specific proteins by harnessing the ubiquitin-proteasome system. Unlike traditional small-molecule inhibitors that block protein function, PROTACs promote the destruction of unwanted proteins, thereby providing a catalytic mechanism for therapeutic action. This mechanism allows for sub-stoichiometric dosing, meaning that a single PROTAC molecule can induce the degradation of multiple target proteins over time .

Importance of Linker Design

The linker in a PROTAC is crucial as it influences several key factors:

  • Linker Length : Studies have shown that linker length significantly affects the selectivity and efficacy of degradation. For instance, varying linker lengths can selectively degrade different isoforms of kinases such as p38 MAPK, demonstrating that longer linkers often enhance selectivity for specific targets .
  • Linker Composition : The chemical nature of the linker impacts the conformational flexibility and overall biological activity of the PROTAC. Different linkers can lead to distinct binding conformations between the E3 ligase and POI, affecting ubiquitination efficiency .
  • Conformational Adaptability : The flexibility introduced by the linker can enable various binding orientations, which is essential for effective target engagement and subsequent degradation .

Research Findings on this compound

Recent studies have provided insights into how modifications to Linker 1 can optimize its biological activity:

  • Linker Length Optimization : Research indicates that increasing the length of Linker 1 by just a few atoms can switch its selectivity profile from dual-targeting (e.g., EGFR and HER2) to single-targeting (EGFR only) due to steric hindrance effects .
  • Conformational Studies : Molecular dynamics simulations have revealed that Linker 1 exhibits distinct conformational behaviors that influence its interaction with both E3 ligases and POIs. This plasticity is critical for achieving high degradation potency with minimal off-target effects .
  • Case Studies :
    • A study involving a series of VHL-based PROTACs targeting TBK1 demonstrated that linkers shorter than 12 atoms failed to induce significant degradation, while those around 16 atoms optimized activity against ER-α .
    • Another investigation into BRD4-targeting PROTACs showed that macrocyclic designs with modified linkers could maintain cellular activity despite reduced binding affinity, underscoring the importance of structural design in achieving desired biological outcomes .

Data Table: Impact of Linker Variations on Biological Activity

Linker Variation Target Protein Linker Length (atoms) Degradation Efficacy Selectivity Profile
Standard LinkerEGFR/HER212ModerateDual
Extended LinkerEGFR15HighSingle
Shortened Linkerp38 MAPK<12LowNon-selective
Macrocyclic LinkerBRD4VariableComparable to MZ1High

Q & A

What are the key considerations when designing the linker for a PROTAC molecule?

The linker must balance length , composition (e.g., PEG, triazole, alkyl chains), hydrophilicity , rigidity , and attachment sites to ensure proper ternary complex formation. These factors influence PROTAC stability, cell permeability, and degradation efficiency. For example, flexible PEG linkers enhance solubility and ternary complex stabilization, while rigid linkers (e.g., piperidine) improve spatial orientation .

How does linker length influence PROTAC activity?

Linker length determines the spatial proximity between the E3 ligase and the protein of interest (POI). A shorter linker may cause steric clashes, while excessive length reduces ubiquitination efficiency. Systematic structure-activity relationship (SAR) studies, such as incrementally varying PEG atoms (e.g., 8 vs. 16 atoms), are used to identify optimal lengths. Computational docking can predict minimal required lengths by simulating ternary complex conformations .

How can computational methods aid in PROTAC linker design?

What strategies exist for optimizing linker attachment sites?

Attachment sites are selected based on solvent-exposed regions of the POI and E3 ligands. For example, estradiol-based PROTACs attached at the C7 position showed higher ERα degradation efficiency than C16. Structural analysis (e.g., X-ray crystallography) identifies regions where linkers can extend without disrupting ligand binding .

What are common linker types and their impact on PROTAC properties?

  • PEG : Enhances solubility and stabilizes ternary complexes via hydrogen bonding.
  • Triazole : Facilitates "click chemistry" for rapid library synthesis.
  • Alkyl chains : Improve hydrophobicity but may reduce metabolic stability.
  • Azobenzene : Enables photo-switchable activity (e.g., PHOTACs).
    Each linker type requires trade-offs; for example, PEG increases bioavailability but may reduce proteolytic resistance .

How do photo-switchable linkers (e.g., PHOTACs) enhance PROTAC functionality?

Azobenzene-based linkers allow light-controlled activation . The trans-isomer promotes POI-E3 proximity, while cis-isomer inactivates the PROTAC. Wavelength-specific switching (e.g., 390 nm activation) enables spatiotemporal control, reducing off-target effects .

What role does linker hydrophilicity play in PROTAC efficacy?

Hydrophilic linkers (e.g., PEG, triazole-PEG hybrids) improve cell permeability and solubility but may increase susceptibility to oxidative metabolism. Balancing logP values through mixed hydrophobic/hydrophilic moieties optimizes bioavailability and ternary complex stability .

How can in-cell click chemistry (CLIPTACs) overcome PROTAC limitations?

CLIPTACs self-assemble intracellularly from two precursors via bio-orthogonal reactions (e.g., tetrazine-trans-cyclooctene). This bypasses molecular weight limitations, improving solubility and permeability. For example, CLIPTACs targeting BRD4 and ERK1/2 showed enhanced degradation in cancer models .

How do researchers validate the impact of linker modifications experimentally?

  • Comparative SAR : Testing linkers of varying lengths/compositions in cellular degradation assays (e.g., Western blotting).
  • Pharmacokinetic profiling : Assessing metabolic stability and tissue distribution.
  • Ternary complex analysis : Techniques like cryo-EM or SPR validate binding kinetics .

What are the challenges in reconciling empirical data with rational design in linker optimization?

Despite advances in computational modeling, PROTAC design remains largely empirical due to the complexity of ternary interactions. For example, macrocyclic linkers improved selectivity despite reduced binding affinity in BRD4 degraders. Integrating MD simulations with high-throughput screening can bridge this gap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PROTAC Linker 1
Reactant of Route 2
Reactant of Route 2
PROTAC Linker 1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.